2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid is a complex organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is characterized by the presence of a quinoline moiety attached to a benzoic acid derivative, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid typically involves the reaction of anthranilic acid derivatives with quinoline-3-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce quinoline-3-methylamine derivatives.
Scientific Research Applications
2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects . Additionally, the compound may inhibit certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.
Quinoline-3-carboxylic acids: These derivatives are structurally related and have similar chemical reactivity.
Uniqueness
2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid is unique due to the presence of both a hydroxybenzoic acid and a quinoline moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62294-81-9 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-hydroxy-4-(quinolin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-8,10,18,20H,9H2,(H,21,22) |
InChI Key |
BNYCKBYZKGSOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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